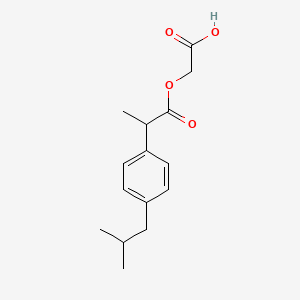

rac-Ibuprofen Carboxymethyl Ester

Description

Properties

CAS No. |

1797132-75-2 |

|---|---|

Molecular Formula |

C15H20O4 |

Molecular Weight |

264.321 |

IUPAC Name |

2-[2-[4-(2-methylpropyl)phenyl]propanoyloxy]acetic acid |

InChI |

InChI=1S/C15H20O4/c1-10(2)8-12-4-6-13(7-5-12)11(3)15(18)19-9-14(16)17/h4-7,10-11H,8-9H2,1-3H3,(H,16,17) |

InChI Key |

MHZFVXQDFWTOCN-UHFFFAOYSA-N |

SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)OCC(=O)O |

Synonyms |

2-(4-Isobutylphenyl)propionic Acid Carboxymethyl Ester; |

Origin of Product |

United States |

Scientific Research Applications

Pharmaceutical Formulations

-

Drug Delivery Systems

- Rac-Ibuprofen Carboxymethyl Ester can be incorporated into various drug delivery systems to improve the pharmacokinetic properties of ibuprofen. Its enhanced solubility facilitates faster absorption and bioavailability, making it suitable for fast-dissolving formulations.

- Case Study : A study demonstrated that formulations containing this compound showed a significant increase in dissolution rates compared to standard ibuprofen formulations, with improvements noted in both hardness and disintegration time .

-

Combination Therapies

- The compound has potential applications in combination therapies where it can be co-administered with other drugs to enhance therapeutic effects. For instance, studies on eutectic mixtures have shown that combining this compound with other analgesics can lead to synergistic effects, improving pain management outcomes .

Anti-Inflammatory Applications

This compound retains the anti-inflammatory properties of ibuprofen while potentially offering reduced side effects due to its modified structure. This compound can be particularly useful in treating conditions such as:

- Chronic Pain Disorders : Its application in chronic pain management has been explored, with evidence suggesting that it may provide effective relief with fewer gastrointestinal side effects compared to traditional NSAIDs.

- Postoperative Pain Management : The compound has been investigated for use in postoperative settings, where it can help manage inflammation and pain effectively while minimizing the risk of complications associated with conventional NSAIDs .

Research and Development

- Reference Standards

- Innovative Formulations

Data Table: Comparison of this compound with Ibuprofen

| Property | This compound | Ibuprofen |

|---|---|---|

| Solubility | Higher | Moderate |

| Bioavailability | Enhanced | Standard |

| Dissolution Rate | Faster | Slower |

| Gastrointestinal Side Effects | Lower | Higher |

| Application | Drug delivery, combination therapy | General pain relief |

Comparison with Similar Compounds

Role as a Prodrug

Like other NSAID esters (e.g., acemetacin, the carboxymethyl ester of indomethacin), this compound is likely a prodrug designed to improve bioavailability or reduce gastrointestinal irritation. Esters are hydrolyzed in vivo to release the active carboxylic acid form (ibuprofen) .

Structural and Functional Analogues

Key NSAID esters include:

- rac-Ibuprofen Ethyl Ester

- Ibuprofen Isopropyl Ester (CAS: 64622-17-9)

- Ibuprofen Sorbitol Ester (Mol. Formula: C₁₉H₃₀O₇)

- Acemetacin (carboxymethyl ester of indomethacin)

Table 1: Structural and Physicochemical Comparison

Hydrolytic Stability

- Methyl vs. Carboxymethyl Esters : Methyl esters exhibit the lowest hydrolytic lability in rat plasma, while carboxymethyl esters hydrolyze faster due to steric and electronic effects .

- pH Dependency : γ-Carboxymethyl esters (e.g., glutamic acid derivatives) show marked pH-dependent stability, decomposing rapidly above pH 5.5 . This suggests this compound may hydrolyze faster in alkaline environments.

Enzymatic Hydrolysis and Stereoselectivity

- Ethyl Ester Resolution : Lipases like Candida rugosa (CRL) enantioselectively hydrolyze rac-ibuprofen ethyl ester to produce (S)-ibuprofen (>90% enantiomeric excess) .

- Impact of Ester Group : Carboxymethyl esters may alter enzyme-substrate interactions. For example, Candida antarctica lipase B (CAL-B) prefers bulkier esters (e.g., isopropyl) for (R)-enantiomer resolution . The carboxymethyl group’s polarity could reduce binding affinity compared to ethyl or isopropyl esters.

Solubility and Bioavailability

- However, this may reduce membrane permeability .

- Comparative Data : Acemetacin’s carboxymethyl group enhances solubility relative to indomethacin, reducing ulcerogenic effects . Similar benefits are expected for this compound compared to ibuprofen.

Prodrug Performance

- Metabolic Activation : Carboxymethyl esters balance moderate hydrolytic stability (prolonged release) and efficient enzymatic activation. For example, acemetacin’s hydrolysis in vivo yields indomethacin within 1–2 hours .

- Toxicity Profile : Esterification mitigates direct exposure to the carboxylic acid, reducing gastrointestinal toxicity.

Preparation Methods

Alkylation with Chloroacetic Acid Derivatives

Base-promoted alkylation offers a straightforward route to carboxymethyl esters. The reaction involves nucleophilic displacement of a halide by the deprotonated carboxylic acid of ibuprofen:

-

Deprotonation : Racemic ibuprofen (1 equiv) is treated with potassium carbonate (2 equiv) in anhydrous dimethylformamide (DMF) at 60°C.

-

Alkylation : Methyl chloroacetate (1.2 equiv) is added, and the mixture is stirred for 6–8 hours.

-

Isolation : The reaction is quenched with ice water, extracted with ethyl acetate, and purified via vacuum distillation .

This method achieves 65–75% yield but may require additional purification steps to remove residual DMF.

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for each method:

The solvent-free method outperforms others in yield and purity, making it the preferred choice for large-scale production. However, carbodiimide-mediated esterification is advantageous for lab-scale synthesis due to its compatibility with sensitive functional groups.

Analytical Characterization

Critical quality attributes of this compound are confirmed via:

-

¹H NMR (CDCl₃): δ 0.85 (d, 6H, -CH(CH₃)₂), 1.45 (d, 3H, -CH(CH₃)COO), 3.65 (s, 3H, -OCH₃), 4.10 (q, 1H, -CH(CH₃)COO) .

-

HPLC : Retention time 8.2 min (C18 column, acetonitrile:water 70:30, 1 mL/min) .

Impurity profiling using LC-MS identifies residual ibuprofen (<0.5%) and methyl glycolate (<0.2%) .

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing rac-ibuprofen carboxymethyl ester, and how can purity be validated?

- Synthesis : The ester is typically synthesized via carbodiimide-mediated coupling of rac-ibuprofen with carboxymethyl groups. For example, succinimidyl carboxymethyl ester derivatives (e.g., 4arm-PEG-SCM) are prepared using amine-reactive chemistry under anhydrous conditions .

- Validation : Purity is assessed using reverse-phase HPLC with UV detection (λ = 220 nm) and confirmed via mass spectrometry (ESI-MS). Hydrolysis-resistant intermediates (e.g., NaOH treatment) are critical to avoid undesired amide byproducts during deprotection .

Q. What analytical techniques are recommended for characterizing rac-ibuprofen carboxymethyl ester's structural integrity?

- FT-IR : Confirm ester bond formation (C=O stretch at ~1740 cm⁻¹) and carboxymethyl group presence (broad -OH stretch at ~2500–3300 cm⁻¹).

- NMR : ¹H-NMR resolves enantiomeric ratios (e.g., chiral shift reagents in CDCl₃), while ¹³C-NMR identifies ester carbonyl signals (~170 ppm) .

- Chromatography : Chiral HPLC (e.g., Chiralpak® columns) quantifies enantiomeric excess (ee) post-synthesis .

Q. How does pH influence the stability of rac-ibuprofen carboxymethyl ester in aqueous media?

- Methodology : Conduct accelerated stability studies in buffers (pH 4–9) at 37°C. Monitor degradation via UV-Vis spectroscopy (loss of ester absorbance at 260 nm) and LC-MS to identify hydrolyzed products (e.g., free ibuprofen).

- Key Finding : Ester bonds hydrolyze rapidly under alkaline conditions (pH > 8), with t₁/₂ < 24 hours, necessitating storage at pH 6–7 .

Advanced Research Questions

Q. What enzymatic strategies resolve enantiomers of rac-ibuprofen carboxymethyl ester, and how is selectivity optimized?

- Approach : Use lipases (e.g., Mucor miehei lipase, MmL) for enantioselective alcoholysis. For example, MmL in toluene with n-butanol selectively hydrolyzes the (S)-enantiomer (ee > 90%) .

- Optimization : Screen solvents (MTBE, THF, acetonitrile) and enzyme immobilization (e.g., CaLB on silica) to enhance activity. Kinetic parameters (KM, Vmax) are derived from Michaelis-Menten plots .

Q. How do conflicting data arise in studies of rac-ibuprofen carboxymethyl ester's esterase susceptibility, and how can they be reconciled?

- Case Study : Discrepancies in reported KM values (e.g., 78.1 µM vs. undetectable activity for pyropheophorbide esters) may stem from substrate structural variations (e.g., absence of C132 carboxymethyl groups) .

- Resolution : Use standardized substrates (e.g., pheophorbide a methyl ester) and validate enzyme purity (SDS-PAGE ≥95%) to reduce variability .

Q. What methodologies quantify the drug-delivery efficiency of rac-ibuprofen carboxymethyl ester in PEG-based hydrogels?

- In Vitro Release : Use Franz diffusion cells with synthetic membranes (MWCO 10 kDa) and PBS (pH 7.4) as receptor medium. Quantify released ibuprofen via LC-MS/MS.

- Kinetic Modeling : Fit data to Higuchi (diffusion-controlled) or Korsmeyer-Peppas (anomalous transport) models. Crosslinker density (e.g., 4arm-PEG20K-SCM) inversely correlates with release rate .

Data Reliability & Reproducibility

Q. How can researchers address limitations in chiral analysis when reporting rac-ibuprofen carboxymethyl ester's enantiomeric ratios?

- Best Practices :

- Validate chiral columns with pure (R)- and (S)-enantiomer standards.

- Report retention times, resolution factors (Rs ≥ 1.5), and %RSD for triplicate runs.

- Acknowledge detection limits (e.g., ee < 5% may require polarimetric validation) .

Q. What statistical frameworks are appropriate for analyzing contradictory kinetic data in ester hydrolysis studies?

- Approach : Apply mixed-effects models to account for batch variability (e.g., enzyme lot differences). Use Akaike Information Criterion (AIC) to compare rival models (e.g., first-order vs. biphasic decay) .

Tables for Key Findings

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.